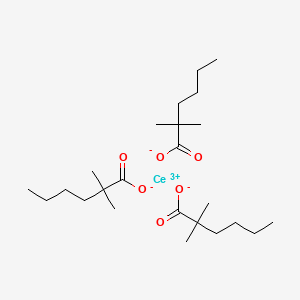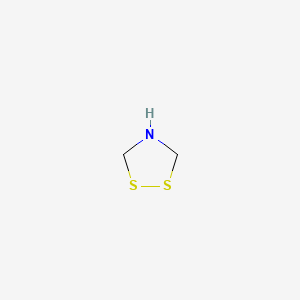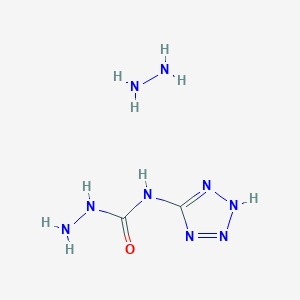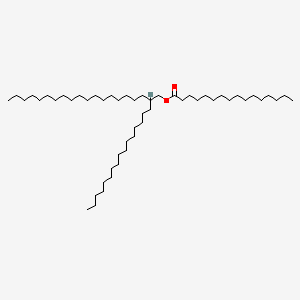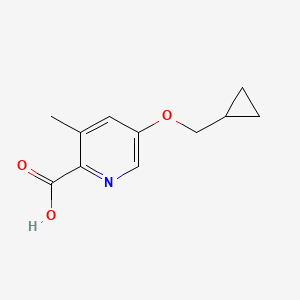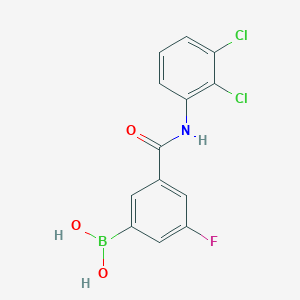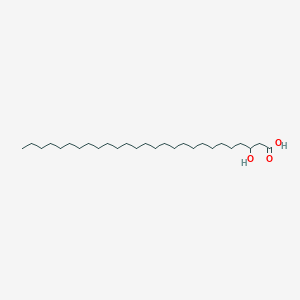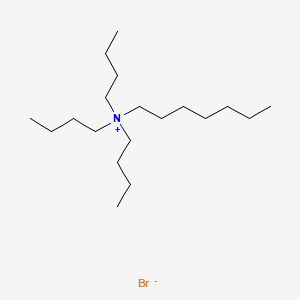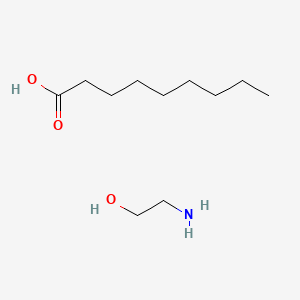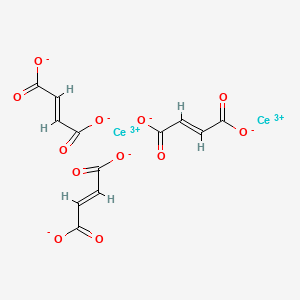![molecular formula C23H21ClN4O2 B12644571 2(1H)-Quinolinone, 7-chloro-4-hydroxy-3-(3-methyl-1H-pyrazol-1-yl)-6-[4-(1-pyrrolidinyl)phenyl]-](/img/structure/B12644571.png)
2(1H)-Quinolinone, 7-chloro-4-hydroxy-3-(3-methyl-1H-pyrazol-1-yl)-6-[4-(1-pyrrolidinyl)phenyl]-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2(1H)-Quinolinone, 7-chloro-4-hydroxy-3-(3-methyl-1H-pyrazol-1-yl)-6-[4-(1-pyrrolidinyl)phenyl]- is a complex organic compound that belongs to the quinolinone family This compound is characterized by its unique structure, which includes a quinolinone core, a chloro group at the 7th position, a hydroxy group at the 4th position, a pyrazolyl group at the 3rd position, and a pyrrolidinylphenyl group at the 6th position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2(1H)-Quinolinone, 7-chloro-4-hydroxy-3-(3-methyl-1H-pyrazol-1-yl)-6-[4-(1-pyrrolidinyl)phenyl]- typically involves multi-step organic reactions. The process begins with the preparation of the quinolinone core, followed by the introduction of the chloro, hydroxy, pyrazolyl, and pyrrolidinylphenyl groups through various substitution and coupling reactions. Common reagents used in these reactions include chlorinating agents, hydroxylating agents, and coupling reagents such as palladium catalysts.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactions, automated synthesis, and purification techniques such as chromatography and crystallization to achieve the desired product.
化学反应分析
Types of Reactions
2(1H)-Quinolinone, 7-chloro-4-hydroxy-3-(3-methyl-1H-pyrazol-1-yl)-6-[4-(1-pyrrolidinyl)phenyl]- undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The chloro group can be reduced to a hydrogen atom.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group results in a ketone, while substitution of the chloro group with an amine forms an amino derivative.
科学研究应用
2(1H)-Quinolinone, 7-chloro-4-hydroxy-3-(3-methyl-1H-pyrazol-1-yl)-6-[4-(1-pyrrolidinyl)phenyl]- has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 2(1H)-Quinolinone, 7-chloro-4-hydroxy-3-(3-methyl-1H-pyrazol-1-yl)-6-[4-(1-pyrrolidinyl)phenyl]- involves its interaction with specific molecular targets and pathways. The compound may inhibit enzyme activity by binding to the active site or modulate protein-protein interactions. The presence of multiple functional groups allows it to engage in various non-covalent interactions, such as hydrogen bonding and hydrophobic interactions, which contribute to its biological activity.
相似化合物的比较
Similar Compounds
- 2(1H)-Quinolinone, 7-chloro-4-hydroxy-3-(1H-pyrazol-1-yl)-6-[4-(1-pyrrolidinyl)phenyl]-
- 2(1H)-Quinolinone, 7-chloro-4-hydroxy-3-(3-methyl-1H-pyrazol-1-yl)-6-phenyl-
Uniqueness
The unique combination of functional groups in 2(1H)-Quinolinone, 7-chloro-4-hydroxy-3-(3-methyl-1H-pyrazol-1-yl)-6-[4-(1-pyrrolidinyl)phenyl]- distinguishes it from similar compounds. The presence of the 3-methyl-1H-pyrazol-1-yl group and the 4-(1-pyrrolidinyl)phenyl group imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and development.
属性
分子式 |
C23H21ClN4O2 |
|---|---|
分子量 |
420.9 g/mol |
IUPAC 名称 |
7-chloro-4-hydroxy-3-(3-methylpyrazol-1-yl)-6-(4-pyrrolidin-1-ylphenyl)-1H-quinolin-2-one |
InChI |
InChI=1S/C23H21ClN4O2/c1-14-8-11-28(26-14)21-22(29)18-12-17(19(24)13-20(18)25-23(21)30)15-4-6-16(7-5-15)27-9-2-3-10-27/h4-8,11-13H,2-3,9-10H2,1H3,(H2,25,29,30) |
InChI 键 |
LKZULKVBUILXDS-UHFFFAOYSA-N |
规范 SMILES |
CC1=NN(C=C1)C2=C(C3=CC(=C(C=C3NC2=O)Cl)C4=CC=C(C=C4)N5CCCC5)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


